N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride
Overview
Description
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction between appropriate starting materials, such as 2-chloropyridine and a trifluoromethyl-substituted reagent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyridine core.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the acetamide derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Pyrrolidin-2-yl-4-methyl-pyridin-3-ylmethyl)-acetamide
- N-(6-Pyrrolidin-2-yl-4-chloro-pyridin-3-ylmethyl)-acetamide
- N-(6-Pyrrolidin-2-yl-4-fluoro-pyridin-3-ylmethyl)-acetamide
Uniqueness
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[6-pyrrolidin-2-yl-4-(trifluoromethyl)pyridin-3-yl]methyl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O.2ClH/c1-8(20)18-6-9-7-19-12(11-3-2-4-17-11)5-10(9)13(14,15)16;;/h5,7,11,17H,2-4,6H2,1H3,(H,18,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSUOCHRVADAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=C1C(F)(F)F)C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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